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Abstract

Sapanisertib, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally
bioavailable, second-generation ATP-competitive inhibitor of the mammalian target of
rapamycin (mTOR).[1][2][3] It uniquely targets both mTOR complex 1 (mMTORC1) and mTOR
complex 2 (MTORC2), offering a more comprehensive blockade of the PI3K/Akt/mTOR
signaling pathway compared to earlier allosteric inhibitors like rapamycin.[1][2] This guide
provides a detailed overview of the discovery, chemical structure, and preclinical and clinical
development of Sapanisertib, with a focus on its mechanism of action, quantitative bioactivity,
and the experimental methodologies employed in its characterization.

Discovery and Medicinal Chemistry

The development of Sapanisertib emerged from the need to overcome the limitations of first-
generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily
inhibit mMTORC1 and can lead to feedback activation of Akt signaling via mTORC2. The
pyrazolopyrimidine scaffold was identified as a promising starting point for the development of
ATP-competitive mTOR inhibitors.

The discovery of Sapanisertib likely involved a systematic structure-activity relationship (SAR)
study of pyrazolopyrimidine derivatives aimed at optimizing potency, selectivity, and
pharmacokinetic properties.[4][5] Key insights from the SAR of this chemical class include the
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importance of specific substitutions on the pyrazolopyrimidine core for potent and selective
MTOR inhibition. While the detailed lead optimization cascade for Sapanisertib is proprietary,
the final structure reflects a careful balance of features to achieve dual mMTORC1/mTORC2
inhibition with favorable drug-like properties.

Chemical Structure and Synthesis

Sapanisertib is chemically named 3-(2-amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-
pyrazolo[3,4-d]pyrimidin-4-amine.[1] Its chemical formula is C1sH1sN7O, with a molecular
weight of 309.33 g/mol .[6]

Chemical Structure:

A plausible synthetic route for Sapanisertib, based on the synthesis of related pyrazolo[3,4-
d]pyrimidines, is outlined below. The synthesis would likely begin with the construction of the
core pyrazolopyrimidine ring system, followed by the introduction of the benzoxazolyl and
iIsopropylamine moieties.[7][8][9]

Proposed Synthetic Pathway:

A potential synthetic approach could involve the cyclization of a substituted pyrazole precursor
to form the pyrazolo[3,4-d]pyrimidine core. For instance, a key intermediate such as a 5-amino-
1-isopropyl-1H-pyrazole-4-carbonitrile could be reacted with formamide or a similar reagent to
construct the pyrimidine ring.[9] Subsequent halogenation of the 4-position of the
pyrazolopyrimidine core would provide a handle for nucleophilic substitution. The 2-amino-5-
benzoxazolyl group could then be introduced via a coupling reaction, for example, a Suzuki or
Stille coupling with a corresponding boronic acid or stannane derivative of 2-
aminobenzoxazole. Finally, the introduction of the 4-amino group could be achieved through
amination of the 4-halo-pyrazolopyrimidine intermediate.

Mechanism of Action

Sapanisertib functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively
blocking the activity of both mTORC1 and mTORC2.[2][3] This dual inhibition leads to a
comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway, which is frequently
dysregulated in cancer and plays a central role in cell growth, proliferation, survival, and
metabolism.
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Caption: The mTOR signaling pathway and the dual inhibitory action of Sapanisertib.
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By inhibiting mTORC1, Sapanisertib suppresses the phosphorylation of its downstream
effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1),
leading to the inhibition of protein synthesis and cell growth.[2] Inhibition of MTORC2 by
Sapanisertib prevents the phosphorylation and activation of Akt at serine 473, thereby
blocking a critical survival signal and preventing the feedback activation of Akt that is observed
with rapalogs.[2]

Quantitative Data

ble 1- In Vitro Bioactivity of isertil

Target Assay Type ICs0 | Ki Reference(s)
mTOR Cell-free kinase assay 1 nM (ICso) [3][10]

MmTOR Cell-free kinase assay 1.4 nM (Kj)

PI3Ka Cell-free kinase assay 219 nM (ICso) [10]

PI3Kf Cell-free kinase assay 5,293 nM (ICso) [10]

PI3Ky Cell-free kinase assay 221 nM (ICso) [10]

PI3Kd Cell-free kinase assay 230 nM (ICso) [10]

Various Cancer Cell ) ) ] )
g In vitro proliferation Median 19 nM (ICso) [11][12]
ines

ble 2: linical In Vivo Eff f < icertil

Cancer Model Dosing Outcome Reference(s)
ZR-75-1 breast cancer Tumor growth

0.3 mg/kg/day, oral o [10]
xenograft inhibition

Inhibition of MTORC1
Colorectal cancer

and mTORC2 [2]
cells o
activation
U20S osteosarcoma o ] Potent inhibition of
Oral administration [13]
xenograft tumor growth
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Table 3: Clinical Pharmacokinetics of Sapanisertib
(Milled Formulation)

3 mg Once Daily 3 mg Once Daily

Parameter Reference(s)
(Day 1) (Day 8)

Cmax (ng/mL) 26.1 34.4

Tmax (hours) 1.7 15

Experimental Protocols
MTOR Kinase Assay (General Protocol)

A common method to determine the in vitro potency of an mTOR inhibitor is a biochemical
kinase assay.

Prepare Reagents:
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Caption: General workflow for an in vitro mTOR kinase assay.

Methodology:

» Reagent Preparation: Recombinant active mTOR kinase, a substrate protein (e.g.,
recombinant 4E-BP1), and ATP are prepared in a suitable kinase buffer. Sapanisertib is
serially diluted to a range of concentrations.

o Reaction Setup: The mTOR enzyme, substrate, and varying concentrations of Sapanisertib
are pre-incubated in the wells of a microplate.

o Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP.
The reaction is allowed to proceed for a defined period at a controlled temperature and is
then stopped by the addition of a quenching agent (e.g., EDTA).
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Detection: The level of substrate phosphorylation is quantified. This can be achieved using
various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-
specific antibody or by separating the reaction products by SDS-PAGE followed by Western
blotting with a phospho-specific antibody.

Data Analysis: The percentage of inhibition at each Sapanisertib concentration is calculated
relative to a control reaction without the inhibitor. The 1Cso value is then determined by fitting
the dose-response data to a suitable sigmoidal curve.

Cell Proliferation Assay (General Protocol)

To assess the anti-proliferative effects of Sapanisertib on cancer cells, a cell viability or

proliferation assay is typically performed.

Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.

Compound Treatment: The cells are treated with a range of concentrations of Sapanisertib
or a vehicle control.

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard
cell culture conditions.

Viability Assessment: Cell viability is measured using a variety of commercially available
reagents, such as those based on the reduction of a tetrazolium salt (e.g., MTT, MTS) or by
measuring ATP content (e.g., CellTiter-Glo®).

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-
treated control cells to determine the percentage of cell growth inhibition. The ICso value is
calculated from the resulting dose-response curve.

Western Blotting for mTOR Pathway Inhibition (General
Protocol)
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Western blotting is a key technique to confirm the mechanism of action of Sapanisertib by
assessing the phosphorylation status of mMTOR pathway proteins in treated cells.

Methodology:

o Cell Lysis: Cancer cells are treated with Sapanisertib or a vehicle control for a specified
time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to
preserve the phosphorylation state of proteins.

o Protein Quantification: The total protein concentration in each lysate is determined using a
protein assay (e.g., BCA assay).

o SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by
sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a nitrocellulose or PVDF membrane.

e Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
incubated with primary antibodies specific for total and phosphorylated forms of mMTOR
pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46),
4AE-BP1).

o Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody. The protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system.

e Analysis: The intensity of the bands corresponding to the phosphorylated proteins is
compared between the Sapanisertib-treated and control samples to demonstrate inhibition
of the mTOR pathway.

Clinical Development

Sapanisertib has undergone extensive clinical evaluation in various solid tumors and
hematological malignancies, both as a monotherapy and in combination with other agents.[14]
[15][16][17][18][19] Phase | studies have established the safety, tolerability, and recommended
phase Il dose of Sapanisertib.[14][16] Subsequent phase Il trials have explored its efficacy in
specific cancer types, including renal cell carcinoma, endometrial cancer, and bladder cancer.
[14][15][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sapanisertib - Wikipedia [en.wikipedia.org]

2. The preclinical evaluation of the dual mMTORC1/2 inhibitor INK-128 as a potential anti-
colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

. selleckchem.com [selleckchem.com]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. file.medchemexpress.com [file.medchemexpress.com]

. usiena-air.unisi.it [usiena-air.unisi.it]

o N oo o b~ w

. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines — Oriental Journal of
Chemistry [orientjchem.org]

9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines
incorporating different amino acid conjugates as potential DHFR inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

10. Sapanisertib (INK 128; MLN 0128) | mTORZ1/2 inhibitor | CAS 1224844-38-5 | Buy
Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]

11. Initial testing (stage 1) of the investigational mTOR kinase inhibitor MLNO128 by the
pediatric preclinical testing program - PubMed [pubmed.ncbi.nim.nih.gov]

12. scholars.uthscsa.edu [scholars.uthscsa.edu]

13. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b612132?utm_src=pdf-body-img
https://www.benchchem.com/product/b612132?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Sapanisertib
https://pmc.ncbi.nlm.nih.gov/articles/PMC4623257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4623257/
https://www.selleckchem.com/products/ink128.html
https://www.researchgate.net/figure/SAR-studies-on-a-pyrido2-3-dpyrimidine-2-4-diamines-and-b-dpyrazolopyrimidine-for_fig5_352325579
https://www.researchgate.net/publication/38074090_Incorporation_of_water-solubilizing_groups_in_pyrazolopyrimidine_mTOR_inhibitors_Discovery_of_highly_potent_and_selective_analogs_with_improved_human_microsomal_stability
https://file.medchemexpress.com/batch_PDF/HY-13328/Sapanisertib-DataSheet-MedChemExpress.pdf
https://usiena-air.unisi.it/retrieve/e0feeaa6-3f5d-44d2-e053-6605fe0a8db0/prodrug_botta.pdf
https://www.orientjchem.org/staging/vol27no1/synthesis-and-biological-studies-of-pyrazolo-3-4-d-pyrimidines/
https://www.orientjchem.org/staging/vol27no1/synthesis-and-biological-studies-of-pyrazolo-3-4-d-pyrimidines/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9673804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9673804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9673804/
https://www.invivochem.com/ink-128-mln0128.html
https://www.invivochem.com/ink-128-mln0128.html
https://pubmed.ncbi.nlm.nih.gov/24623675/
https://pubmed.ncbi.nlm.nih.gov/24623675/
https://scholars.uthscsa.edu/en/publications/initial-testing-stage-1-of-the-investigational-mtor-kinase-inhibi/
https://www.researchgate.net/publication/283430822_Dual_mTORC12_inhibition_by_INK-128_results_in_antitumor_activity_in_preclinical_models_of_osteosarcoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 14. "Phase 1 study of mMTORC1/2 inhibitor sapanisertib (TAK-228) in advanced" by Martin H.
Voss, Michael S. Gordon et al. [scholarlycommons.henryford.com]

e 15. researchgate.net [researchgate.net]

e 16. Phase 1 study of mMTORCZ1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours,
with an expansion phase in renal, endometrial or bladder cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

e 17. researchgate.net [researchgate.net]

» 18. Biomarker-Based Phase Il Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in
Patients With Refractory Metastatic Renal Cell Carcinoma - PubMed
[pubmed.ncbi.nim.nih.gov]

e 19. Phase | study of sapanisertib (CB-228/TAK-228/MLN0128) in combination with ziv-
aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Discovery and
Chemical Structure of Sapanisertib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612132#discovery-and-chemical-structure-of-
sapanisertib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://scholarlycommons.henryford.com/hematologyoncology_articles/161/
https://scholarlycommons.henryford.com/hematologyoncology_articles/161/
https://www.researchgate.net/publication/358656883_Biomarker-Based_Phase_II_Study_of_Sapanisertib_TAK-228_An_mTORC12_Inhibitor_in_Patients_With_Refractory_Metastatic_Renal_Cell_Carcinoma
https://pubmed.ncbi.nlm.nih.gov/32913286/
https://pubmed.ncbi.nlm.nih.gov/32913286/
https://pubmed.ncbi.nlm.nih.gov/32913286/
https://www.researchgate.net/publication/344230371_Phase_1_study_of_mTORC12_inhibitor_sapanisertib_TAK-228_in_advanced_solid_tumours_with_an_expansion_phase_in_renal_endometrial_or_bladder_cancer
https://pubmed.ncbi.nlm.nih.gov/35171658/
https://pubmed.ncbi.nlm.nih.gov/35171658/
https://pubmed.ncbi.nlm.nih.gov/35171658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10891443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10891443/
https://www.benchchem.com/product/b612132#discovery-and-chemical-structure-of-sapanisertib
https://www.benchchem.com/product/b612132#discovery-and-chemical-structure-of-sapanisertib
https://www.benchchem.com/product/b612132#discovery-and-chemical-structure-of-sapanisertib
https://www.benchchem.com/product/b612132#discovery-and-chemical-structure-of-sapanisertib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612132?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

